molecular formula C48H53N3O4S B2820909 ICG-alkyne CAS No. 1622335-41-4

ICG-alkyne

Cat. No. B2820909
CAS RN: 1622335-41-4
M. Wt: 768.03
InChI Key: XXTDAEMDSXMISJ-UHFFFAOYSA-N
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Description

ICG-alkyne is a click chemistry reagent containing an azide group . It is a tricarbocyanine-type dye with NIR-absorbing properties (peak absorption around 780 nm) and emission maximum at 800 nm . This dye is also called Cardio Green .


Synthesis Analysis

The synthesis of alkynes often involves the use of carbon nucleophiles and ketones . Alkynide ions can be used as the nucleophile that reacts with the ketone .


Molecular Structure Analysis

ICG-alkyne has a molecular weight of 768.03 and its formula is C48H53N3O4S . It contains a triple bond, which gives it high reactivity .


Chemical Reactions Analysis

Alkynes, including ICG-alkyne, are known to undergo addition reactions . The reaction of acetylides with alkyl halides (in SN2 reactions) is one of the few carbon-carbon bond-forming reactions . Alkynes also undergo oxidative cleavage reactions .


Physical And Chemical Properties Analysis

ICG-alkyne has a molecular weight of 768.03 . It has an extinction coefficient of 230000 cm-1 M-1, with excitation at 789 nm and emission at 813 nm . It is soluble in DMSO . Alkynes are slightly electronegative in nature .

Scientific Research Applications

Mechanism of Action

Target of Action

ICG-Alkyne, a derivative of Indocyanine Green (ICG), primarily targets atheromas . Atheromas are lipid-rich, inflamed, coronary-sized plaques in atherosclerotic rabbits . ICG-Alkyne binds tightly to plasma proteins and becomes confined to the vascular system .

Mode of Action

ICG-Alkyne interacts with its targets by binding to them. This interaction results in a significant signal enhancement for in vivo detection of lipid-rich, inflamed, coronary-sized plaques in atherosclerotic rabbits . ICG-Alkyne can also be used to label azido (azide)-tagged biomolecules (like proteins, lipids, nucleic acids, sugars) chemoselectively via the well-known click-chemistry .

Biochemical Pathways

Alkyne-containing natural products are widely distributed in microbes and plants . These products have been used in various fields such as medicinal chemistry, organic synthesis, and material science . The biosynthetic enzymes and pathways for alkyne formation are the focus of ongoing research .

Pharmacokinetics

ICG-Alkyne has a half-life of 150 to 180 seconds and is removed from circulation exclusively by the liver to bile juice . This rapid clearance from the bloodstream allows for the detection of atheromas within 20 minutes of injection . The pharmacokinetics of ICG-Alkyne and its impact on bioavailability have been studied using dynamic diffuse fluorescence tomography (DFT) systems .

Result of Action

The primary result of ICG-Alkyne’s action is the enhanced in vivo detection of lipid-rich, inflamed, coronary-sized plaques in atherosclerotic rabbits . Ex vivo fluorescence reflectance imaging showed high plaque target-to-background ratios in atheroma-bearing rabbits injected with ICG-Alkyne compared to those injected with saline .

Future Directions

The potential for ICG exists at every level of cancer care, from diagnosis to surveillance . The indications, applications, and potential for ICG have grown exponentially in the past decade . Preclinical studies are currently underway investigating tumor-specific fluorescence and targeted therapeutic delivery .

properties

IUPAC Name

4-[(2Z)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-[6-oxo-6-(prop-2-ynylamino)hexyl]benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H53N3O4S/c1-6-32-49-44(52)27-13-10-18-33-50-40-30-28-36-21-14-16-23-38(36)45(40)47(2,3)42(50)25-11-8-7-9-12-26-43-48(4,5)46-39-24-17-15-22-37(39)29-31-41(46)51(43)34-19-20-35-56(53,54)55/h1,7-9,11-12,14-17,21-26,28-31H,10,13,18-20,27,32-35H2,2-5H3,(H-,49,52,53,54,55)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTDAEMDSXMISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCC#C)C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCC#C)/C=C/C=C/C=C/C=C\4/C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H53N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

768.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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